molecular formula C16H19ClN2O3 B2556223 2-(2-chlorophenoxy)-N-(4-cyanooxan-4-yl)butanamide CAS No. 1444700-75-7

2-(2-chlorophenoxy)-N-(4-cyanooxan-4-yl)butanamide

Cat. No. B2556223
CAS RN: 1444700-75-7
M. Wt: 322.79
InChI Key: MWQGDDITGJXCDE-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(4-cyanooxan-4-yl)butanamide, commonly known as CPNB, is a chemical compound that belongs to the oxanilide family. CPNB is a synthetic compound that has been extensively studied for its potential use as a herbicide. This compound has also been studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of CPNB is not fully understood, but it is believed to involve the inhibition of photosynthesis in plants. CPNB has been shown to inhibit the activity of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This inhibition leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Biochemical and Physiological Effects:
CPNB has been shown to have a number of biochemical and physiological effects on plants. These include a decrease in chlorophyll content, a reduction in the rate of photosynthesis, and an increase in the production of reactive oxygen species (ROS). CPNB has also been shown to affect the expression of genes involved in stress responses and defense mechanisms.

Advantages and Limitations for Lab Experiments

CPNB has a number of advantages and limitations for use in lab experiments. One of the primary advantages is its effectiveness as a herbicide, which makes it a valuable tool for studying the effects of herbicides on plants. However, CPNB is also toxic to humans and animals, which limits its use in certain types of experiments. Additionally, CPNB may have unintended effects on non-target organisms, which can complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research on CPNB. One area of interest is the development of new herbicides based on the structure of CPNB. Another area of research is the identification of genes and pathways involved in the response to CPNB exposure. Additionally, there is interest in studying the potential effects of CPNB on soil ecology and the broader ecosystem.

Synthesis Methods

CPNB can be synthesized using a variety of methods, including the reaction of 2-chlorophenol with 4-cyanooxan-4-ylbutyric acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

CPNB has been extensively studied for its scientific research applications. One of the primary areas of research has been its potential use as a herbicide. CPNB has been shown to effectively control the growth of various weeds and crops, making it a promising candidate for use in agriculture.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(4-cyanooxan-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-2-13(22-14-6-4-3-5-12(14)17)15(20)19-16(11-18)7-9-21-10-8-16/h3-6,13H,2,7-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQGDDITGJXCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1(CCOCC1)C#N)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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